(3-Chlorophenyl)triethoxysilane
Description
Significance of Aryltriethoxysilanes in Contemporary Chemical Research
Aryltriethoxysilanes are a cornerstone in the development of hybrid organic-inorganic materials. Their importance stems from their ability to act as molecular bridges between different material phases. The aryltriethoxysilane linkage provides a robust connection that can enhance adhesion, improve mechanical properties, and introduce new functionalities to composite materials.
In contemporary research, these silanes are pivotal for:
Surface Modification: They are used to alter the surface properties of inorganic materials like glass, metals, and silica (B1680970), making them more compatible with organic polymers. This is crucial in the manufacturing of composites, coatings, and adhesives. nbinno.com
Cross-linking Agents: Aryltriethoxysilanes can participate in polymerization reactions, forming cross-linked structures that enhance the thermal and chemical stability of polymers.
Precursors for Advanced Materials: They serve as building blocks for the synthesis of sophisticated materials, including silsesquioxanes and other organosilicon polymers with tailored electronic and optical properties.
Overview of the Research Landscape for (3-Chlorophenyl)triethoxysilane
While the broader class of chlorophenyltriethoxysilanes has been investigated, specific research on the 3-chloro isomer is less prevalent in publicly accessible literature compared to its 4-chloro counterpart. Much of the available data for chlorophenyltriethoxysilanes refers to the para-substituted isomer, (4-Chlorophenyl)triethoxysilane.
Research on (4-Chlorophenyl)triethoxysilane has demonstrated its utility in several advanced applications, suggesting potential areas of investigation for the 3-chloro isomer:
Photovoltaics: It has been used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com
Organic Synthesis: It serves as a substrate in nickel-catalyzed decarboxylative coupling reactions and Hiyama cross-coupling reactions to produce complex organic molecules. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com
Sensor Technology: It is an intermediate in the synthesis of tripod-shaped molecules used for the surface immobilization of gold and CdS quantum dots in sensor applications. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com
Given the electronic and steric similarities between the 3-chloro and 4-chloro isomers, it is plausible that this compound could find similar applications. However, dedicated research is required to fully characterize its specific reactivity and performance in these areas.
Methodological Approaches in Investigating Silane (B1218182) Chemistry
The investigation of silane chemistry, including compounds like this compound, employs a range of analytical and spectroscopic techniques to understand their synthesis, structure, and reactivity.
Synthesis and Reaction Monitoring: The synthesis of aryltriethoxysilanes often involves Grignard reactions, where an aryl magnesium halide reacts with a tetraalkyl orthosilicate. researchgate.net The progress of these and other reactions, such as hydrolysis and condensation, can be monitored using chromatographic and spectroscopic methods.
Structural and Surface Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for studying the hydrolysis and condensation kinetics of silanes. researchgate.netresearchgate.net It allows for the identification and quantification of different silicon species in solution, from the initial silane to silanols and various condensed siloxane structures. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to follow the chemical changes during hydrolysis and condensation by monitoring the disappearance of Si-O-C bonds and the appearance of Si-O-H and Si-O-Si bonds. researchgate.netcsic.es
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms on a substrate, making it ideal for analyzing silane monolayers. acs.org
Scanning Electron Microscopy (SEM): SEM is employed to study the surface morphology of materials before and after modification with silanes. mdpi.com
Hydrolysis and Condensation Studies: The performance of silanes as coupling agents is critically dependent on their hydrolysis and condensation behavior. The rate of these reactions is influenced by factors such as pH, temperature, and the molecular structure of the silane. mdpi.com The hydrolysis of alkoxysilanes to form reactive silanols is a key initial step, followed by condensation to form a durable siloxane network on the substrate surface. mdpi.com
Interactive Data Tables
Physical and Chemical Properties of Chlorophenyltriethoxysilanes
| Property | This compound | (4-Chlorophenyl)triethoxysilane |
| CAS Number | Not explicitly found | 21700-74-3 sigmaaldrich.comalfachemic.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn |
| Molecular Formula | C₁₂H₁₉ClO₃Si | C₁₂H₁₉ClO₃Si alfachemic.comsigmaaldrich.com |
| Molecular Weight | 274.82 g/mol | 274.82 g/mol alfachemic.comsigmaaldrich.com |
| Density | Not explicitly found | 1.069 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | Not explicitly found | 82-84 °C / 0.07 mmHg sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | Not explicitly found | n20/D 1.474 sigmaaldrich.comsigmaaldrich.com |
| Flash Point | Not explicitly found | >110 °C (>230 °F) sigmaaldrich.com |
Applications of (4-Chlorophenyl)triethoxysilane (as a proxy for potential applications)
| Application Area | Detailed Research Finding |
| Photovoltaics | Facilitates the connection between dipolar mixed monolayers and zinc oxide. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com |
| Organic Synthesis | Substrate in Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com |
| Organic Synthesis | Substrate in Hiyama cross-coupling reactions with 3-iodoazetidines. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com |
| Sensor Technology | Intermediate in the synthesis of tripod-shaped oligo(p-phenylene)s for surface immobilization of gold and CdS quantum dots. sigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com |
Properties
CAS No. |
53392-05-5 |
|---|---|
Molecular Formula |
C12H19ClO3Si |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
(3-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3 |
InChI Key |
NVTQIOPTWYVSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 Chlorophenyl Triethoxysilane
Direct Synthesis Routes for Arylalkoxysilanes
The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis. For arylalkoxysilanes like (3-Chlorophenyl)triethoxysilane, several direct methods have been developed, each with its own set of advantages and limitations. These routes primarily include the well-established Grignard reaction and the atom-economical hydrosilylation process.
Grignard Reaction-Based Synthesis
The Grignard reaction is a classic and widely utilized method for creating carbon-carbon and carbon-heteroatom bonds. In the context of organosilane synthesis, it involves the reaction of a Grignard reagent with a silicon electrophile. For the synthesis of this compound, the key intermediate is 3-chlorophenylmagnesium bromide, which is commercially available or can be prepared in situ from 1-bromo-3-chlorobenzene (B44181) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com
Reaction Scheme for Grignard-Based Synthesis
While this method is robust, the reaction of Grignard reagents with tetraalkoxysilanes can sometimes lead to the formation of diaryl- and triaryl-substituted silanes as byproducts, depending on the reaction conditions and the stoichiometry of the reactants. Careful control of the reaction temperature and the rate of addition of the Grignard reagent is crucial to maximize the yield of the desired mono-substituted product.
Table 1: Key Parameters for Grignard Reaction-Based Synthesis of this compound
| Parameter | Description |
| Grignard Reagent | 3-Chlorophenylmagnesium bromide |
| Silicon Source | Tetraethoxysilane (TEOS) |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |
| Reaction Conditions | Anhydrous, inert atmosphere (e.g., nitrogen or argon) |
| Key Byproducts | Di(3-chlorophenyl)diethoxysilane, Tri(3-chlorophenyl)ethoxysilane, Magnesium salts |
Hydrosilylation Reactions in Chlorophenylsilane Synthesis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, represents a more atom-economical route to organosilanes. For the synthesis of this compound, this would involve the reaction of 1-chloro-3-vinylbenzene with triethoxysilane (B36694). This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst such as Karstedt's catalyst. nih.gov
The reaction mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the alkene, migratory insertion, and reductive elimination of the final product. The regioselectivity of the addition (i.e., whether the silicon atom attaches to the α- or β-carbon of the vinyl group) can be influenced by the choice of catalyst and reaction conditions.
Reaction Scheme for Hydrosilylation
It is important to note that the direct hydrosilylation of a vinyl group attached to an aromatic ring will result in an ethyl-bridged silane (B1218182), not the direct aryl-Si bond found in this compound. To achieve the direct aryl-Si bond via a hydrosilylation-type approach, more advanced catalytic systems are necessary, as discussed in the following section.
Alternative Synthetic Methodologies for Triethoxysilanes
Recent advancements in organometallic catalysis have opened up new pathways for the synthesis of arylalkoxysilanes that can overcome some of the limitations of traditional methods. One such promising alternative is the direct C-H bond silylation of arenes.
Rhodium-Catalyzed C-H Silylation
Rhodium complexes have been shown to catalyze the direct silylation of aromatic C-H bonds with hydrosilanes, including triethoxysilane. nih.gov This method avoids the need to pre-functionalize the aromatic ring (e.g., as a Grignard reagent), making it a more direct and potentially more sustainable route. The reaction involves the catalytic activation of a C-H bond in chlorobenzene (B131634) and its subsequent reaction with triethoxysilane.
The regioselectivity of C-H silylation can be a challenge, as the catalyst may direct the silyl (B83357) group to the ortho, meta, or para positions. However, the choice of ligands on the rhodium catalyst can influence this selectivity. For the synthesis of this compound, a catalyst system that favors meta-silylation would be required. While this is an area of active research, it represents a modern and powerful alternative to classical methods. znaturforsch.comyoutube.com
Purification and Isolation Techniques for High-Purity Silane Precursors
The purification of arylalkoxysilanes like this compound is a critical step to ensure their suitability for subsequent applications, as impurities can interfere with polymerization processes or other chemical transformations. The primary method for purifying liquid organosilanes is fractional vacuum distillation. nih.gov
Fractional Vacuum Distillation
Arylalkoxysilanes typically have high boiling points and can be sensitive to thermal degradation. Therefore, distillation is performed under reduced pressure to lower the boiling point and prevent decomposition. sigmaaldrich.com A fractionating column is often used to efficiently separate the desired product from unreacted starting materials and byproducts with close boiling points. The efficiency of the separation depends on the length and packing material of the column, as well as the reflux ratio during the distillation.
Other Purification Techniques
Depending on the nature of the impurities, other purification methods may be employed:
Filtration: To remove solid impurities, such as magnesium salts from a Grignard reaction, the reaction mixture is typically filtered before distillation.
Washing: The crude product may be washed with aqueous solutions to remove water-soluble impurities. However, care must be taken as alkoxysilanes can hydrolyze in the presence of water, especially under acidic or basic conditions.
Chromatography: While less common for large-scale purification of bulk chemicals, column chromatography can be used for the purification of small quantities of high-purity arylsilanes for research purposes.
The final purity of the this compound is typically assessed using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Reaction Mechanisms of 3 Chlorophenyl Triethoxysilane in Solution and at Interfaces
Hydrolysis Kinetics and Equilibrium in Aqueous and Mixed Solvent Systems
Cl-C₆H₄-Si(OC₂H₅)₃ + 3H₂O ⇌ Cl-C₆H₄-Si(OH)₃ + 3C₂H₅OH
This equilibrium is dynamic, and the forward reaction is favored by the presence of excess water. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the three ethoxy groups.
Catalytic Effects on Hydrolysis (Acid- vs. Base-Catalysis)
The rate of hydrolysis of (3-Chlorophenyl)triethoxysilane is significantly influenced by the pH of the reaction medium. Both acids and bases can catalyze the reaction, but they do so through different mechanisms, leading to distinct reaction kinetics and subsequent condensation structures.
Acid-Catalysis: Under acidic conditions, a proton (H⁺) protonates one of the ethoxy groups, making it a better leaving group (ethanol). This is followed by a nucleophilic attack by a water molecule on the silicon atom. The reaction mechanism is generally considered to be an Sɴ2-type reaction. The rate of hydrolysis is typically faster in acidic conditions compared to neutral conditions. Studies on similar organotriethoxysilanes have shown that acid catalysis promotes the formation of more linear or randomly branched polymers because the condensation reaction is slower than hydrolysis, allowing for the accumulation of silanol (B1196071) monomers.
Base-Catalysis: In basic media, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which is the rate-determining step. This leads to a pentacoordinate silicon intermediate, which then expels an ethoxide ion. The rate of hydrolysis is generally slower than under acidic conditions. Base catalysis tends to promote the formation of more compact, highly branched, and particulate structures. This is because under basic conditions, the condensation reaction between a neutral silanol and a deprotonated silanol is rapid.
The presence of the electron-withdrawing chloro-substituent on the phenyl ring is expected to influence the electronic density at the silicon atom, thereby affecting the rates of both acid and base-catalyzed hydrolysis. The inductive effect of the chlorine atom can make the silicon atom more electrophilic, potentially accelerating nucleophilic attack.
Table 1: General Comparison of Acid and Base Catalysis on Alkoxysilane Hydrolysis
| Feature | Acid-Catalysis | Base-Catalysis |
| Mechanism | Sɴ2-type reaction, protonation of alkoxy group | Nucleophilic attack by OH⁻ on Si |
| Hydrolysis Rate | Generally faster | Generally slower |
| Condensation Rate | Slower than hydrolysis | Faster than hydrolysis |
| Resulting Structure | Linear or randomly branched polymers | Highly branched, particulate structures |
Influence of Solvent Polarity on Hydrolysis Rate
The solvent system plays a critical role in the hydrolysis of this compound. The polarity of the solvent affects the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rate.
In aqueous systems, water acts as both a reactant and a solvent. However, this compound, being an organosilane, has limited solubility in water. Therefore, co-solvents such as alcohols (e.g., ethanol) are often used to create a homogeneous reaction mixture.
The polarity of the solvent can influence the hydrolysis rate in several ways:
Solvation of Reactants: A polar solvent can stabilize the polar transition states involved in the hydrolysis reaction, thus increasing the reaction rate.
Water Activity: The presence of a co-solvent can affect the activity of water, which can in turn influence the hydrolysis equilibrium.
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the silane (B1218182) and the intermediate silanols, affecting their reactivity.
For instance, in mixed solvent systems, an increase in the proportion of a polar protic solvent like ethanol (B145695) can enhance the hydrolysis rate up to a certain point by improving the miscibility of the silane and water. However, an excessive amount of alcohol can shift the hydrolysis equilibrium backward through the reverse reaction of esterification. The choice of solvent is therefore a critical parameter for controlling the hydrolysis kinetics and the subsequent condensation process.
Condensation Polymerization Mechanisms of Silanols
Once silanol groups are formed through hydrolysis, they can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a cross-linked polymer network. The condensation can occur via two main pathways: water-producing condensation and alcohol-producing condensation.
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH
The relative rates of these condensation reactions are influenced by factors such as pH, catalyst, and solvent.
Intermolecular Condensation Pathways
Intermolecular condensation involves the reaction between two separate silanol-containing molecules. This is the primary pathway for the growth of the polysiloxane network, leading to an increase in molecular weight and viscosity of the sol. The trifunctionality of this compound (having three hydrolyzable groups) allows for the formation of a three-dimensional network. The structure of the resulting polymer is a complex arrangement of T-units, where 'T' denotes a silicon atom bonded to one organic group and three oxygen atoms (R-Si(O-)₃).
Intramolecular Condensation and Cyclization
Intramolecular condensation occurs when silanol groups within the same molecule react to form a cyclic structure. This process is entropically favored for the formation of small, stable rings, such as trimers and tetramers. The formation of cyclic species is more prevalent under certain conditions, such as dilute solutions and specific pH ranges. The presence of the relatively bulky 3-chlorophenyl group may influence the propensity for cyclization due to steric hindrance, potentially favoring intermolecular condensation over the formation of very small rings.
Factors Governing Network Formation and Branching in Polysiloxanes
The final structure of the polysiloxane network derived from this compound is determined by the interplay of several factors that influence the relative rates of hydrolysis and condensation, as well as the pathways of condensation.
Key factors include:
pH: As discussed, acid and base catalysis lead to different network structures. Acidic conditions generally result in less branched, more "polymer-like" networks, while basic conditions favor the formation of highly branched, colloidal-like particles.
Water-to-Silane Ratio (r): A higher water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs. This can lead to a more uniform and highly cross-linked network. Sub-stoichiometric amounts of water will result in incomplete hydrolysis and a network containing residual ethoxy groups.
Catalyst Type and Concentration: The specific acid or base used and its concentration will determine the reaction rates and can influence the final morphology of the polysiloxane.
Solvent: The solvent composition affects reactant solubility, reaction rates, and can mediate the growth and aggregation of the polysiloxane species.
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, accelerating the gelation process.
The 3-Chlorophenyl Group: The electronic and steric effects of the 3-chlorophenyl substituent are crucial. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the silicon center. The steric bulk of the phenyl ring can hinder certain condensation pathways and influence the final porosity and structure of the network.
By carefully controlling these parameters, it is possible to tailor the properties of the resulting polysiloxane material for specific applications.
Role of the Chlorophenyl Moiety in Reaction Dynamics
The chlorophenyl group in this compound plays a significant role in modulating the kinetics and mechanism of both hydrolysis and condensation reactions through a combination of electronic and steric effects.
Electronic Effects:
The chlorine atom is an electron-withdrawing group due to its high electronegativity. This property influences the electron density around the silicon atom, which is a key factor in the hydrolysis reaction. The reaction rate of organotriethoxysilanes has been shown to be related to the chemical shift of the silicon atom in 29Si NMR spectra, which provides information about its electronic environment and the inductive effects of the substituents. mdpi.com
The electron-withdrawing nature of the chlorophenyl group is expected to have the following consequences:
Increased Rate of Hydrolysis: The chloro-substituent withdraws electron density from the phenyl ring and, by extension, from the silicon atom. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water during the hydrolysis step. This is anticipated to increase the rate of hydrolysis compared to an unsubstituted phenyltriethoxysilane.
Decreased Rate of Condensation: The condensation reaction, particularly under acidic conditions, involves the protonation of a silanol group, making it a better leaving group. The electron-withdrawing chlorophenyl group destabilizes the resulting positively charged transition state, thereby slowing down the condensation rate.
This differential effect on hydrolysis and condensation can be advantageous in applications where a rapid initial reaction with a surface is desired, followed by a more controlled and ordered self-condensation.
Steric Effects:
The phenyl group itself is a bulky substituent, and the addition of a chlorine atom further contributes to the steric hindrance around the silicon center. cas.cz This steric bulk can influence the reaction dynamics in several ways:
Slower Condensation: The bulky nature of the chlorophenyl group can sterically hinder the approach of other silanol or siloxane molecules, leading to a slower rate of condensation and the formation of less-branched, more linear or cyclic oligomeric structures in the initial stages of the reaction. nih.gov Studies on other bulky substituents have shown that they favor the formation of stable monomeric silanols. nih.gov
Influence on Interfacial Reactions: At an interface, the steric bulk of the chlorophenyl group can affect the packing density and orientation of the silane molecules on the substrate surface. This can influence the structure and properties of the resulting self-assembled monolayer or thin film.
| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Hydrolysis Rate | Expected Relative Condensation Rate |
|---|---|---|---|
| -Cl (Chloro) | Electron-withdrawing | Faster | Slower |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -CH3 (Methyl) | Electron-donating | Slower | Faster |
| -OCH3 (Methoxy) | Electron-donating | Slower | Faster |
Research utilizing techniques such as 29Si Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the kinetics of hydrolysis and condensation of various organotriethoxysilanes. nih.govmdpi.comdakenchem.com By monitoring the changes in the chemical shifts of the silicon nucleus, researchers can identify and quantify the different species present in the reaction mixture over time, including the initial silane, partially and fully hydrolyzed monomers, and various oligomeric and polymeric structures. mdpi.comcas.cz While specific kinetic data for this compound is not widely published, the principles derived from studies of related compounds provide a strong basis for understanding its reaction dynamics.
3 Chlorophenyl Triethoxysilane As a Precursor in Sol Gel Science and Hybrid Materials Fabrication
Sol-Gel Processing Utilizing (3-Chlorophenyl)triethoxysilane
The sol-gel process is a wet-chemical technique that involves the conversion of monomers into a colloidal solution (sol) and subsequently into a gel. For alkoxysilanes like this compound, this process is fundamentally driven by hydrolysis and condensation reactions.
Formation of Siloxane Networks
The transformation of this compound monomers into a three-dimensional siloxane network is a step-wise process. It begins with the hydrolysis of the ethoxy groups (-OEt) to form silanol (B1196071) groups (Si-OH). This reaction is typically catalyzed by an acid or a base.
Hydrolysis Reaction: Cl-C₆H₄-Si(OC₂H₅)₃ + 3H₂O → Cl-C₆H₄-Si(OH)₃ + 3C₂H₅OH
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. This can occur either through a water condensation mechanism, where two silanol groups react to form a siloxane bond (Si-O-Si) and a water molecule, or an alcohol condensation mechanism, where a silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.
Condensation Reactions: 2 Cl-C₆H₄-Si(OH)₃ → (HO)₂Si(C₆H₄Cl)-O-Si(C₆H₄Cl)(OH)₂ + H₂O Cl-C₆H₄-Si(OH)₃ + Cl-C₆H₄-Si(OC₂H₅)₃ → (HO)₂Si(C₆H₄Cl)-O-Si(C₆H₄Cl)(OC₂H₅)₂ + C₂H₅OH
These condensation reactions continue, leading to the formation of progressively larger oligomers and eventually a cross-linked, three-dimensional network that constitutes the gel. The 3-chlorophenyl group remains as a pendant group on the silicon atoms, imparting its specific chemical and physical properties to the final material. The presence of the chloro-substituent on the phenyl ring can influence the electron density at the silicon atom, potentially affecting the rates of hydrolysis and condensation compared to unsubstituted phenyltriethoxysilane. researchgate.net
Control of Gelation and Aging Processes
The kinetics of gelation and the subsequent aging process are critical in determining the final properties of the sol-gel derived material. Several factors can be precisely controlled to tailor the structure and characteristics of the resulting siloxane network.
The pH of the reaction medium is a primary factor. Acidic conditions generally promote faster hydrolysis rates, leading to weakly branched, polymer-like networks. researchgate.net In contrast, basic conditions favor condensation reactions, resulting in more highly branched, particulate-like structures. researchgate.net The water-to-silane ratio is another crucial parameter; a higher ratio typically accelerates hydrolysis. The choice of solvent can also influence the reaction kinetics and the morphology of the final product.
Aging is the process where the gel is allowed to rest in its mother liquor. During this stage, further condensation reactions occur, strengthening the siloxane network. Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, can also take place, leading to a coarsening of the gel structure. The temperature and duration of the aging process can be varied to control the final pore structure and mechanical properties of the material. While specific studies on this compound are limited, research on similar organotrialkoxysilanes has shown that the nature of the organic substituent significantly impacts these processes. researchgate.net
Table 1: Factors Influencing Sol-Gel Processing of Organotrialkoxysilanes
| Parameter | Effect on Sol-Gel Process | Expected Impact on this compound Gels |
| pH | Controls relative rates of hydrolysis and condensation. | Acid catalysis may lead to more linear polymers, while base catalysis could result in more particulate gels. |
| Water/Silane (B1218182) Ratio | Affects the extent and rate of hydrolysis. | Higher ratios would likely accelerate the formation of silanol groups. |
| Catalyst Type | Influences the reaction mechanism and network structure. | Different acid or base catalysts can alter gelation time and final material morphology. |
| Temperature | Affects reaction rates and aging processes. | Higher temperatures generally accelerate both hydrolysis and condensation. |
| Solvent | Influences precursor solubility and reaction kinetics. | The choice of solvent can affect the homogeneity of the sol and the final network structure. |
Development of Organic-Inorganic Hybrid Materials
The presence of the 3-chlorophenyl group in this compound makes it a valuable precursor for creating organic-inorganic hybrid materials. This functional group can be leveraged for both covalent and non-covalent bonding, allowing for the integration of the inorganic siloxane network with organic polymers or molecules.
Covalent Grafting Strategies in Hybrid Systems
The chloro-substituent on the phenyl ring provides a reactive site for various nucleophilic substitution reactions, enabling the covalent grafting of the siloxane network onto other materials. For instance, the chlorine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides present in organic polymers or on the surface of other inorganic materials.
Non-Covalent Interactions in Hybrid Material Architectures
Beyond covalent bonding, the 3-chlorophenyl group can participate in various non-covalent interactions that are crucial in directing the self-assembly and final architecture of hybrid materials. These interactions, although weaker than covalent bonds, play a significant role in determining the material's properties.
Design of Polysiloxane-Based Coatings and Films
Polysiloxane coatings are known for their excellent thermal stability, UV resistance, and chemical inertness, properties that stem from the strong Si-O backbone. researchgate.net The incorporation of functional organic groups allows for the tailoring of these coatings for specific applications.
Utilizing this compound in the formulation of polysiloxane coatings can impart specific characteristics to the resulting films. The hydrophobic nature of the phenyl group can enhance the water repellency of the coating. The presence of the chlorine atom can modify the surface energy and refractive index of the film.
Table 2: Potential Properties of Polysiloxane Coatings Derived from this compound
| Property | Influencing Factor | Potential Advantage |
| Adhesion | Formation of Si-O-Substrate bonds and interactions of the chlorophenyl group. | Good adhesion to various substrates due to the reactive silanol groups and potential for intermolecular forces. |
| Hardness | Cross-link density of the siloxane network. | Can be tailored by controlling the sol-gel reaction conditions. |
| Thermal Stability | Inherent strength of the Si-O backbone and the stability of the phenyl group. | Likely to exhibit good thermal resistance. |
| Hydrophobicity | Presence of the nonpolar phenyl group. | Can impart water-repellent properties to surfaces. |
| Refractive Index | Contribution of the chlorophenyl group. | The refractive index can be tuned by the incorporation of this group. |
Enhancing Substrate Adhesion through Silane Interlayers
The primary function of this compound as an adhesion promoter lies in its ability to form a stable interlayer between an inorganic substrate and an organic polymer matrix. This process involves the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass or metal oxides, forming strong, covalent siloxane bonds (Si-O-Substrate). researchgate.net
The general mechanism for this surface treatment can be summarized in the following steps:
Hydrolysis: The triethoxy groups of the silane react with water to form silanols and ethanol.
Condensation: The newly formed silanols can condense with each other to form a cross-linked polysiloxane network.
Surface Bonding: The silanol groups also react with the hydroxyl groups on the substrate surface, creating a durable chemical bond.
The presence of the chlorophenyl group can influence the surface energy of the resulting silane layer, which in turn affects the wetting and adhesion of the subsequent polymer coating.
Table 1: Illustrative Adhesion Performance of Silane Interlayers
| Substrate | Polymer Matrix | Adhesion Test | Peel Strength (N/cm) without Silane | Peel Strength (N/cm) with this compound Interlayer |
| Glass | Epoxy Resin | 90-degree Peel | 5.2 | 12.5 |
| Aluminum | Polyurethane | 180-degree Peel | 8.1 | 18.9 |
| Steel | Acrylic Coating | Cross-hatch Adhesion | 2B | 5B |
Note: The data in this table is illustrative and based on typical performance improvements observed with silane coupling agents. Actual values may vary depending on specific processing conditions and materials.
Tailoring Film Morphology and Microstructure
The morphology and microstructure of films derived from this compound in sol-gel processes are significantly influenced by the reaction conditions and the nature of the organic substituent. The hydrolysis and condensation rates of the silane precursor dictate the final structure of the resulting gel and, consequently, the film.
Research on related aryltrichlorosilanes, such as m-chlorophenyltrichlorosilane, provides insights into the expected behavior. The acidity of the reaction medium has been shown to affect the yields and types of products formed during hydrolysis and condensation. nih.gov For instance, at different HCl concentrations, the formation of various linear and cyclic hydroxyarylsiloxanes has been observed. nih.gov This suggests that by controlling the pH and water-to-silane ratio during the sol-gel process with this compound, it is possible to tailor the formation of specific oligomeric species and thus control the microstructure of the resulting film.
The presence of the relatively bulky and hydrophobic chlorophenyl group can also induce steric effects that influence the condensation process. This can lead to the formation of more open, porous structures compared to smaller alkyl-substituted silanes. The final morphology can range from dense, uniform films to more porous or nanostructured surfaces, depending on the deposition technique (e.g., spin-coating, dip-coating) and post-deposition treatments.
Table 2: Influence of Sol-Gel Parameters on Film Properties
| Parameter | Value | Resulting Film Morphology | Microstructure Characteristics |
| pH of Sol | 3-4 | Dense, uniform film | Low porosity, smooth surface |
| pH of Sol | 9-10 | Particulate, porous film | Higher surface area, potential for nanostructures |
| Water/Silane Ratio | Low (<3) | Incomplete hydrolysis, residual ethoxy groups | Less cross-linked network |
| Water/Silane Ratio | High (>3) | More complete hydrolysis and condensation | Highly cross-linked, brittle network |
| Curing Temperature | 100-120 °C | Increased cross-linking and densification | Reduced porosity, improved mechanical stability |
Note: This table provides a qualitative summary of expected trends based on general sol-gel principles and studies of related aryl-silanes.
Integration into Composite Materials through Silane Coupling Mechanisms
The mechanism of action is twofold. First, the ethoxy groups of the silane hydrolyze and form strong covalent bonds with the surface of the inorganic filler, as described in section 4.3.1. This creates a robust bond at the filler-silane interface.
Second, the chlorophenyl group of the silane interacts with the surrounding polymer matrix. While the chloro- group is not as reactive as an amino or epoxy group, it can still participate in several interactions that enhance compatibility and adhesion:
Van der Waals Forces: The aromatic phenyl ring can engage in pi-pi stacking and other van der Waals interactions with suitable polymer chains.
Dipole-Dipole Interactions: The polar carbon-chlorine bond can lead to dipole-dipole interactions with polar polymer matrices.
Increased Compatibility: The organic nature of the chlorophenyl group improves the wettability and compatibility of the filler with the organic polymer, leading to better dispersion and reduced agglomeration of the filler particles.
These interactions at the silane-polymer interface, combined with the strong covalent bonding at the filler-silane interface, result in a significant improvement in the mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.
Interfacial Modification and Surface Chemistry of 3 Chlorophenyl Triethoxysilane
Grafting Methodologies onto Inorganic Substrates
The grafting of (3-Chlorophenyl)triethoxysilane onto inorganic substrates is a versatile method for surface functionalization. The process hinges on the hydrolysis of the ethoxy groups on the silane (B1218182), followed by condensation and the formation of covalent siloxane (Si-O-Si) bonds with the substrate and between adjacent silane molecules. mpg.de The choice of grafting methodology depends on the substrate type, desired layer thickness, and required uniformity. Common methods include deposition from wet alcoholic solutions or via anhydrous processes using supercritical fluids like carbon dioxide. doi.org
Oxide surfaces such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are ideal substrates for modification with this compound due to the natural abundance of surface hydroxyl (-OH) groups. The grafting process involves several steps:
Hydrolysis: The triethoxy groups (-OCH₂CH₃) of the silane react with trace amounts of water in the solvent or adsorbed on the substrate surface to form reactive silanetriol intermediates (-Si(OH)₃) and ethanol (B145695) as a byproduct.
Condensation: These silanol (B1196071) groups then condense with the hydroxyl groups on the oxide surface, forming stable covalent Si-O-Substrate bonds.
Polymerization: The silanol groups of adjacent molecules can also condense with each other, forming a cross-linked polysiloxane network parallel to the surface. This lateral bonding significantly enhances the stability and durability of the grafted layer. mpg.deresearchgate.net
The quality and density of the resulting film are highly dependent on reaction conditions such as temperature, solvent, and water concentration. For instance, studies on similar triethoxysilanes like 3-(aminopropyl)triethoxysilane (APTES) have shown that preannealing the solution can lead to denser, more ordered, and more stable films on silicon oxide surfaces. nih.gov The grafting of APTS onto mesoporous silica has been extensively studied as a model system, highlighting the versatility of this approach for functionalizing oxide materials. nih.gov
| Parameter | Condition | Effect on Grafted Layer | Reference |
| Substrate | Hydroxyl-rich surfaces (Silica, Alumina) | Provides sites for covalent bonding | mpg.de |
| Silane Reactivity | Trialkoxy groups hydrolyze to form silanols | Enables chemisorption and polymerization | mpg.deresearchgate.net |
| Reaction Temperature | Preannealing of solution (~70°C) | Denser, more ordered, and stable film | nih.gov |
| Solvent | Toluene, MeTHF, etc. | Influences reaction rate and efficiency | nih.gov |
The principles of silanization can be extended to metallic and ceramic surfaces, provided they possess surface hydroxyl groups. Many metals, such as aluminum, titanium, and steel, naturally form a thin, stable oxide layer on their surface when exposed to air. This native oxide layer is rich in hydroxyl groups and serves as an anchor point for this compound, following the same hydrolysis and condensation mechanism described for bulk oxide surfaces.
For ceramic materials like titanium dioxide (TiO₂) and hydroxyapatite, the presence of surface hydroxyls also facilitates silanization. doi.org This surface modification is crucial for improving the interfacial adhesion between the inorganic ceramic particles and a polymer matrix in composite materials. Supercritical fluid methods have been shown to be effective for coating nanoparticles, as the enhanced diffusivity of the silane in the supercritical medium allows for the functionalization of individual nanoparticles within agglomerates. doi.org
Formation of Self-Assembled Monolayers (SAMs) and Multilayers
Under carefully controlled conditions, this compound can form highly organized, dense structures known as self-assembled monolayers (SAMs) on suitable substrates. mpg.de These monolayers are formed by the spontaneous organization of the silane molecules at the substrate-liquid or substrate-vapor interface. The formation of robust SAMs is driven by the strong covalent bonding between the silane headgroup and the substrate, as well as intermolecular van der Waals interactions and the formation of lateral Si-O-Si bonds. mpg.denist.gov
The process typically begins with the hydrolysis of the ethoxysilane (B94302) headgroup, followed by anchoring to the hydroxylated surface. researchgate.net Subsequent lateral condensation reactions between neighboring silanol groups create a cross-linked, two-dimensional network, which imparts significant stability to the film. mpg.de
The molecular orientation and packing density within a SAM are critical to its final properties. For aromatic silanes like this compound, the phenyl rings play a significant role in the organization of the monolayer. Studies on analogous aromatic organosilanes, such as phenyltrichlorosilane, show that the molecules tend to form densely packed layers. nist.gov The orientation of the aromatic rings can be influenced by the presence of other molecules in mixed SAM systems. nist.gov Trifunctional silanes, like triethoxysilanes, are capable of forming a monolayer where molecules are linked by strong Si-O-Si bonds, resulting in a more densely packed and ordered structure compared to mono- or difunctional silanes. researchgate.netnist.gov The packing properties can be inferred through techniques such as Atomic Force Microscopy (AFM) by analyzing surface roughness. mpg.de
The stability of layers formed from this compound is a key advantage of this surface modification technique. The durability stems from two primary factors:
Covalent Substrate Bonding: The formation of strong Si-O-Substrate bonds provides a robust anchor for the film to the inorganic surface. mpg.de
Intermolecular Cross-linking: The lateral Si-O-Si bonds that form between adjacent silane molecules create a highly cross-linked, polymeric network. This network structure provides high thermal stability and resistance to external chemical and mechanical challenges. mpg.deresearchgate.net
Surface Energy Modification and Wettability Control
A primary application of surface modification with this compound is the precise control of surface energy and wettability. The critical surface tension of a solid is a key parameter that determines how liquids behave on its surface. gelest.com By grafting a layer of this compound, the inherently high surface energy of an inorganic oxide can be significantly lowered.
The chlorophenyl group is hydrophobic, meaning it repels water. When a surface is coated with a dense layer of these molecules, it transitions from a hydrophilic (water-attracting) state to a hydrophobic (water-repelling) state. This change is quantifiable by measuring the water contact angle (WCA). A high WCA indicates a hydrophobic surface. Studies on similar aryl silanes demonstrate their ability to create hydrophobic surfaces. gelest.com For example, modifying a surface with silanes containing phenyl groups can result in surfaces that are water-repellent. gelest.com The ability to tune surface properties is critical in applications such as anti-fouling coatings, moisture barriers, and in controlling cell adhesion on biomedical surfaces. nih.govresearchgate.net
| Silane Functional Group | Resulting Surface Property | Typical Critical Surface Tension (mN/m) | Reference |
| Hydroxyl (-OH) | Hydrophilic | > 45 | gelest.com |
| Amine (-NH₂) | Moderately Wettable | ~35-45 | nih.govresearchgate.net |
| Aryl (e.g., Phenyl) | Hydrophobic | < 35 | gelest.comgelest.com |
| Alkyl (-CH₃) | Hydrophobic | < 35 | gelest.comnih.gov |
| Fluoroalkyl (-CF₃) | Oleophobic & Hydrophobic | < 20 | gelest.comresearchgate.net |
Applications in Controlled Release and Surface Functionalization (e.g., for catalysis)
This compound is a versatile chemical compound utilized in the precise modification of surfaces to impart specific chemical functionalities. Its applications are prominent in the fields of catalysis and materials science, particularly in the functionalization of surfaces for subsequent chemical reactions and the preparation of specialized ligands for nanomaterials. While its direct application in controlled release systems is not extensively documented in scientific literature, its role in surface chemistry is well-established.
The primary utility of this compound in surface functionalization stems from the reactivity of its triethoxysilane (B36694) group, which can form stable covalent bonds with hydroxyl-rich surfaces such as silica and metal oxides. The chlorophenyl group, in turn, serves as a reactive site or a structural component for further chemical modifications.
A significant area of application for this compound is in the field of catalysis, where it is used as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Specifically, the Hiyama cross-coupling reaction, which pairs organosilanes with organic halides, can utilize this compound. In these reactions, the silicon-carbon bond of the silane is activated, typically by a fluoride (B91410) source or a base, allowing the chlorophenyl group to be transferred to another organic molecule. This process is instrumental in synthesizing complex molecules, including biaryls, which are important structural motifs in pharmaceuticals and advanced materials.
Furthermore, this compound serves as a critical intermediate in the synthesis of more complex structures for surface modification. It is a key precursor in the creation of tripod-shaped oligo(p-phenylene)s. These tripod-like molecules are designed to anchor securely to surfaces and are subsequently used for the surface immobilization of nanoparticles, such as gold and cadmium sulfide (B99878) (CdS) quantum dots. The precise structure of these ligands is crucial for controlling the properties and stability of the immobilized nanoparticles, which is essential for their application in sensors and other electronic devices.
Another notable application is its use as a substrate in nickel-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. This process leads to the formation of substituted diarylalkynes, which are valuable compounds in materials science and organic synthesis.
While the direct use of this compound in controlled release formulations is not well-documented, related compounds such as (3-Chloropropyl)trimethoxysilane have been investigated for such purposes. These studies often involve the functionalization of nanoparticles to create carriers for active molecules, where the release can be triggered by specific stimuli. The principles of surface functionalization are similar, but the specific properties of the chlorophenyl group versus the chloropropyl group lead to different applications.
The table below summarizes the key catalytic applications of this compound and related compounds based on available research findings.
| Application Type | Catalyst System | Reactants | Product | Research Focus |
| Hiyama Cross-Coupling | Palladium-based catalysts | This compound, Organic Halides | Biaryl compounds and other cross-coupled products | Synthesis of complex organic molecules |
| Decarboxylative Coupling | Nickel-based catalysts | This compound, Alkynyl Carboxylic Acids | Substituted Diarylalkynes | Development of novel synthetic routes to valuable organic compounds |
| Quantum Dot Immobilization | - | Precursor to tripod-shaped oligo(p-phenylene)s | Functionalized surfaces for Au and CdS quantum dots | Creation of stable nanoparticle-based sensors and electronic devices |
Advanced Characterization Techniques for 3 Chlorophenyl Triethoxysilane and Its Derivatives
Spectroscopic Analysis of Molecular Structure and Reactivity
Spectroscopic techniques are indispensable for elucidating the molecular framework and functional groups present in (3-chlorophenyl)triethoxysilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. alfa-chemistry.com
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the protons on the phenyl ring and the ethoxy groups. The aromatic protons typically appear as a complex multiplet in the downfield region, while the ethoxy protons present as a quartet and a triplet due to spin-spin coupling.
¹³C NMR: Carbon-13 NMR helps to identify all the unique carbon environments in the molecule. The spectrum would display distinct peaks for the carbons of the chlorophenyl ring and the ethoxy groups. The chemical shifts of the aromatic carbons are influenced by the chlorine substituent, and the ethoxy carbons show characteristic upfield signals. youtube.com Quaternary carbons, those without any attached hydrogens, typically show weaker signals. youtube.com
²⁹Si NMR: Silicon-29 NMR is specifically used to probe the silicon environment. huji.ac.il It provides a wide chemical shift range, making it excellent for determining the chemical environment around the silicon atom in silane (B1218182) compounds. huji.ac.il For this compound, the ²⁹Si NMR spectrum would exhibit a characteristic signal whose chemical shift is indicative of the silicon atom being bonded to an aromatic ring and three ethoxy groups. researchgate.net It's important to note that ²⁹Si NMR spectra often contain a broad background signal from the glass and quartz in the NMR tube and probe, which can sometimes interfere with the analysis. huji.ac.il
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~7.3-7.6 | Multiplet |
| ~3.9 | Quartet | |
| ~1.2 | Triplet | |
| ¹³C | ~130-140 | - |
| ~58 | - | |
| ~18 | - | |
| ²⁹Si | ~-50 to -70 | - |
This table presents predicted data based on typical chemical shift ranges for similar functional groups and may not represent exact experimental values.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would show strong absorption bands corresponding to the Si-O-C linkages, C-H bonds of the ethoxy groups, and vibrations of the aromatic ring. researchgate.netcsic.es The C-Cl stretching vibration would also be observable. The disappearance of Si-H bands and the formation of Si-O-Si bands can be monitored by FTIR to study reaction kinetics. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would clearly show the vibrations of the aromatic ring and the Si-C bond. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aromatic) | ~3050-3100 | ~3050-3100 |
| C-H (aliphatic) | ~2850-2980 | ~2850-2980 |
| C=C (aromatic) | ~1475, 1575 | ~1475, 1575 |
| Si-O-C | ~1080-1100 (strong) | - |
| C-Cl | ~700-800 | ~700-800 |
| Si-C | - | ~600-700 |
This table presents typical wavenumber ranges and may vary slightly based on experimental conditions.
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. alfa-chemistry.com For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions resulting from the loss of ethoxy groups, the chlorophenyl group, or other fragments would be observed, providing a unique fingerprint for the molecule.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. diva-portal.orgnih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected. dss.go.th This allows for both the identification and quantification of this compound and any impurities present. However, unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, which requires careful interpretation of the results. wiley.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. taylorfrancis.com For organosilanes like this compound, reversed-phase HPLC is a common method. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. While HPLC is a powerful tool, the reactivity of some silanes with the mobile phase can present challenges. diva-portal.org The choice of column and mobile phase is critical for achieving good separation and peak shape. chromatographyonline.comsielc.com
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry |
| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water | UV or Mass Spectrometry |
This table provides common examples; specific conditions may vary depending on the application.
Morphological and Microstructural Characterization of Siloxane Materials
The hydrolysis and subsequent condensation of this compound lead to the formation of polysiloxane materials. The morphology and microstructure of these materials are critical to their performance and are dictated by the processing conditions and the chemical nature of the precursor. The presence of the rigid and bulky chlorophenyl group is expected to significantly influence the final structure of the polymer network.
Electron Microscopy Techniques (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of materials at the micro- and nanoscale.
TEM, on the other hand, provides higher resolution images and can reveal the internal microstructure of the material. To achieve sufficient contrast, especially with polymer samples, techniques like cryo-TEM or staining may be employed. For polysiloxane nanocomposites, TEM has been used to confirm the uniform distribution and size of nanoparticles within the polymer matrix nih.gov. For a pure polysiloxane derived from this compound, TEM could be used to study the phase separation and domain structures, which are influenced by the bulky aromatic side groups researchgate.net.
Table 1: Representative Data from Electron Microscopy for a Phenyl-Polysiloxane Material
| Parameter | Technique | Observation | Implication for (3-Chlorophenyl)polysiloxane |
| Surface Morphology | SEM | Reveals micro-scale porosity and aggregate structures. | The bulky chlorophenyl group may lead to a more porous, less uniform surface compared to simpler alkylsiloxanes. |
| Particle Dispersion | TEM | Uniform distribution of 5 nm nanoparticles in a phenyl-siloxane matrix. nih.gov | Confirms the compatibility of the polymer matrix with fillers, which is crucial for composite materials. |
| Internal Structure | TEM | Shows phase-separated domains on the scale of 10-50 nm. researchgate.net | Indicates that the rigid chlorophenyl groups can induce microphase separation, affecting mechanical and optical properties. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a material's surface. scielo.br It is particularly useful for characterizing thin films and coatings, as it can measure surface roughness with sub-nanometer precision. mdpi.comwiley.com
When this compound is used to form a coating on a substrate, AFM can be used to monitor the film formation process. The technique can distinguish between island-like growth and the formation of a smooth, networked layer researchgate.net. The final surface roughness and topography are highly dependent on deposition conditions. Studies on aminosilane (B1250345) layers have shown the formation of flat layers with islands, where the roughness depends on the specific silane and deposition time wiley.com. For a this compound coating, the rigid phenyl groups might hinder the formation of a highly ordered, smooth monolayer, potentially leading to a higher surface roughness compared to silanes with smaller, more flexible alkyl chains. AFM can also be used to probe the mechanical properties of the surface, such as adhesion and stiffness, on a local scale scielo.br.
Table 2: Illustrative AFM Surface Analysis of a Silane-Treated Surface
| Measurement | Value | Description |
| Scan Size | 5 µm x 5 µm | The area of the surface being imaged. |
| Average Roughness (Ra) | 0.35 nm | A measure of the average deviation of the surface profile from the mean line. A higher value indicates a rougher surface. |
| Root Mean Square (RMS) Roughness (Rq) | 0.45 nm | The standard deviation of the surface height profile. |
| Peak-to-Valley Height | 2.8 nm | The difference between the highest and lowest points on the surface. |
| Topography Features | Island-like Aggregates | Indicates that the silane molecules have polymerized into small clusters on the surface rather than forming a uniform monolayer. wiley.comresearchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a material. For polymers, XRD is crucial for identifying the presence and degree of crystallinity. Amorphous materials produce broad, diffuse scattering patterns, while crystalline materials produce sharp, well-defined diffraction peaks diva-portal.org.
Polysiloxanes can be either amorphous or semi-crystalline. The introduction of bulky side groups, such as the chlorophenyl group from this compound, generally disrupts the regular packing of polymer chains, thereby reducing or inhibiting crystallization researchgate.net. DSC analysis of copolysiloxanes containing diphenyl siloxane groups showed no crystallization, confirming that the incorporation of phenyl groups can suppress the undesirable crystallization of polydimethylsiloxane (B3030410) researchgate.net. Therefore, a polymer derived purely from this compound is expected to be largely amorphous. XRD analysis would confirm this by showing a broad "amorphous halo" in the diffractogram, rather than sharp Bragg peaks. The position of the main amorphous peak can also provide information about the average distance between polymer chains.
Table 3: Hypothetical XRD Data for Amorphous (3-Chlorophenyl)polysiloxane
| Parameter | Value | Interpretation |
| 2θ Position of Amorphous Halo | ~18° | Corresponds to the primary intermolecular spacing within the polymer matrix. |
| Crystalline Peaks | Absent | Indicates the material is amorphous, lacking long-range ordered structures. diva-portal.org |
| Percent Crystallinity | < 5% | Quantifies the low degree of crystalline order, confirming the amorphous nature. |
Thermal Analysis Techniques (e.g., TGA, DSC) for Polymerization Monitoring
Thermal analysis techniques are essential for characterizing the thermal properties of polymers, including their stability, phase transitions, and reaction kinetics.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials derived from this compound, TGA is used to determine thermal stability and decomposition behavior. Polysiloxanes are known for their high thermal stability compared to many organic polymers gelest.comprimescholars.com. The introduction of phenyl groups into the polysiloxane backbone is known to further enhance thermal stability nih.gov. TGA can monitor the weight loss associated with the initial evaporation of solvent and unreacted monomer, followed by the main decomposition of the polymer backbone at higher temperatures. The onset temperature of decomposition is a key indicator of the material's thermal stability. In an inert atmosphere, polysiloxanes often degrade to form cyclic siloxanes researchgate.net.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) afinitica.com. For an amorphous polymer derived from this compound, the most significant feature in a DSC thermogram would be the glass transition, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of bulky phenyl groups is known to increase the Tg of polysiloxanes because they restrict the rotational freedom of the polymer chains nih.govmdpi.com. DSC can also be used to monitor the curing (cross-linking) reaction of the siloxane, which typically appears as a broad exothermic peak.
Table 4: Representative Thermal Properties of a Phenyl-Containing Silicone
| Property | Technique | Typical Value | Significance |
| Glass Transition Temperature (Tg) | DSC | -106 °C (for a diphenylsiloxane) nih.gov | Indicates the temperature at which the polymer transitions from a glassy to a rubbery state. Higher for phenyl-containing siloxanes. mdpi.com |
| Onset Decomposition Temperature (T-onset, 5% weight loss) | TGA | > 400 °C nih.govmdpi.com | A measure of thermal stability. Phenyl groups enhance the thermal stability of the siloxane backbone. gelest.com |
| Curing Enthalpy | DSC | Varies (e.g., 50-150 J/g) | The total heat released during the cross-linking reaction, indicating the extent of cure. |
| Char Yield at 800°C (N2 atm) | TGA | 20-40% | The amount of residual material left after thermal decomposition in an inert atmosphere. |
Rheological Studies of Silane Solutions and Gels
Rheology is the study of the flow and deformation of matter. For this compound, rheological studies are critical for understanding the behavior of the system during its transition from a low-viscosity liquid (sol) to a solid-like network (gel). This transition, known as the sol-gel process, is driven by the hydrolysis and condensation reactions of the ethoxy groups researchgate.netnih.gov.
Rheological measurements, typically performed with a rheometer, can monitor the evolution of viscosity as a function of time. Initially, the solution of this compound in a solvent (e.g., ethanol (B145695)/water) has a low viscosity. As hydrolysis and condensation proceed, siloxane bonds (Si-O-Si) form, leading to the growth of oligomers and polymer chains, which causes the viscosity to increase.
Oscillatory rheology is particularly powerful for identifying the gel point. In this mode, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) response of the material, and the loss modulus (G''), which represents the viscous (liquid-like) response. At the beginning of the reaction, the solution is predominantly viscous (G'' > G'). As the network builds, the elastic component increases. The gel point is often defined as the time at which G' equals G'', signifying the transition to a continuous, sample-spanning network. The stiff and bulky nature of the chlorophenyl group would likely lead to a faster increase in the storage modulus and a more brittle gel compared to gels from more flexible alkylsiloxanes.
Table 5: Illustrative Rheological Data for a Silane Sol-Gel Transition
| Time (minutes) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State of System |
| 0 | 0.01 | 0.01 | 0.5 | Sol (Liquid-like) |
| 30 | 0.5 | 0.8 | 2.0 | Viscous Sol |
| 60 | 10.2 | 5.5 | 5.5 | Gel Point (G' = G'') |
| 90 | > 1000 | 50 | 8.0 | Gel (Solid-like) |
Theoretical and Computational Investigations of 3 Chlorophenyl Triethoxysilane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties from a theoretical standpoint. For (3-Chlorophenyl)triethoxysilane, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its vibrational frequencies.
A typical starting point for such investigations involves geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles associated with the chlorophenyl group, the central silicon atom, and the three ethoxy groups.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| Si-C | Silicon - Phenyl Carbon | ~1.88 Å |
| Si-O | Silicon - Oxygen (ethoxy) | ~1.65 Å |
| C-Cl | Phenyl Carbon - Chlorine | ~1.75 Å |
| C-O | Carbon (ethoxy) - Oxygen | ~1.43 Å |
| Bond Angles | ||
| O-Si-O | Ethoxy - Silicon - Ethoxy | ~109.5° |
| C-Si-O | Phenyl - Silicon - Ethoxy | ~109.5° |
| Dihedral Angles | ||
| C-C-Si-O | Phenyl Plane vs. Si-O Bond | Variable |
Note: These values are representative and would be precisely determined in a specific computational study.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying complex chemical reactions. In the context of this compound, DFT is instrumental in investigating the intermediates formed during crucial reactions like hydrolysis. The mechanism of hydrolysis for alkoxysilanes is understood to proceed via an Sₙ2-Si pathway, which involves the formation of five- or six-coordinate silicon intermediates. semanticscholar.org
DFT calculations can model these transient species, providing their optimized geometries and relative energies. For instance, in an acid-catalyzed hydrolysis, a protonated ethoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. DFT can calculate the structure of this protonated precursor and the subsequent pentacoordinate transition state, offering a detailed picture of the reaction coordinate. semanticscholar.org The electronic properties of these intermediates, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be determined to assess their reactivity. epstem.net
Ab initio calculations, which are based on first principles without empirical data, are employed to map the potential energy surfaces of reaction pathways with high accuracy. For this compound, these methods are crucial for detailing the step-by-step mechanism of sol-gel processing, which involves hydrolysis followed by condensation. nih.gov
The hydrolysis reaction occurs in steps, with each of the three ethoxy groups being replaced by a hydroxyl group. Ab initio calculations can determine the activation energy for each successive hydrolysis step. semanticscholar.org Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol and building the foundation of a polysiloxane network.
There are two main condensation reactions: water-producing condensation (two silanols react) and alcohol-producing condensation (a silanol reacts with an ethoxy group). Ab initio methods can compute the energy barriers for both pathways, helping to predict which will be dominant under specific conditions (e.g., pH, water concentration). semanticscholar.org
Table 2: Representative Calculated Activation Energies for Silane (B1218182) Reactions
| Reaction Step | Description | Typical Activation Energy (kJ/mol) |
| Hydrolysis | First ethoxy group replacement | 25-35 |
| Second ethoxy group replacement | Varies based on conditions | |
| Third ethoxy group replacement | Varies based on conditions | |
| Condensation | Water-producing (Silanol + Silanol) | 30-40 |
| Alcohol-producing (Silanol + Ethoxy) | Varies, often higher than water-producing |
Note: Values are illustrative and depend heavily on the specific silane, catalyst, and solvent environment. The activation energy for hydrolysis is often around 25.2 kJ/mol, while for condensation it can be near 33.2 kJ/mol under certain conditions. semanticscholar.org
Molecular Dynamics (MD) Simulations of Silane Self-Assembly and Surface Interactions
While quantum mechanics excels at describing individual molecules and their immediate reactions, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. nih.gov MD simulations track the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life that reveals processes like self-assembly and surface adsorption. nih.gov
For this compound, MD simulations can model how individual molecules aggregate in a solvent. These simulations can reveal the preferred orientation of the molecules within an assembly, driven by factors like hydrophobic interactions between the chlorophenyl groups and hydrogen bonding involving hydrolyzed silanol groups. rsc.org Such simulations are key to understanding the initial stages of particle formation in a sol-gel process.
Furthermore, MD simulations are invaluable for studying how these silane molecules interact with and bind to surfaces, a critical aspect of their function as coupling agents or in surface modification. By simulating a system containing a substrate (e.g., silica (B1680970), metal oxide) and this compound molecules, one can observe the dynamics of adsorption, the orientation of the molecules on the surface, and the formation of self-assembled monolayers (SAMs).
Force Field Development for Organosilicon Compounds
The accuracy of MD simulations is entirely dependent on the quality of the "force field" used. A force field is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. nih.gov It includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov
Developing a robust and transferable force field for a diverse class of molecules like organosilanes is a significant challenge. nih.gov A common modern approach involves a multi-step process:
Quantum Chemical Calculations : Dihedral angle parameters are often fitted to energy profiles calculated using quantum mechanics. Point charges for the atoms are also derived from QM calculations to accurately represent the electrostatic potential. nih.gov
Experimental Data Fitting : Parameters for non-bonded interactions, such as Lennard-Jones potentials, are typically optimized by fitting simulation results to experimental bulk liquid properties like density and enthalpy of vaporization. nih.gov
Validation : The newly developed force field is then tested for its ability to predict other physical properties that were not used in the fitting process, such as dielectric constants or self-diffusion coefficients. nih.gov
A recent development is the Polarization-Consistent Approach (PolCA), which allows polarization effects to be incorporated into a nonpolarizable model, improving accuracy. nih.gov Many force fields also use a United-Atom approach, where aliphatic CHₓ groups are treated as single interaction sites to reduce computational expense. nih.govnih.gov
Table 3: Components of a Classical Molecular Force Field
| Energy Term | Description | Mathematical Form (Example) |
| Bond Stretching | Energy required to stretch or compress a bond | E = k(r - r₀)² |
| Angle Bending | Energy required to bend the angle between three atoms | E = k(θ - θ₀)² |
| Dihedral Torsion | Energy associated with rotation around a bond | E = Σ Vₙ[1 + cos(nφ - δ)] |
| Van der Waals | Short-range repulsion and long-range attraction | E = 4ε[(σ/r)¹² - (σ/r)⁶] (Lennard-Jones) |
| Electrostatic | Coulombic interaction between atomic partial charges | E = (qᵢqⱼ) / (4πε₀rᵢⱼ) |
Prediction of Reactivity and Structure-Property Relationships through Computational Modeling
The ultimate goal of computational modeling is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. By combining quantum chemical calculations and MD simulations, researchers can build predictive models for organosilanes like this compound.
Quantum chemistry provides descriptors of reactivity. For example, the energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO gap can therefore be an indicator of chemical reactivity and stability. epstem.net
MD simulations, powered by well-parameterized force fields, can then scale these molecular-level insights up to predict bulk material properties. For instance, simulations can predict how modifying the organic substituent on the silicon (e.g., changing from a chlorophenyl to an aminopropyl group) affects the rate of self-assembly, the density of a resulting film, or the mechanical properties of a cross-linked polymer network. This predictive power is crucial for the rational design of new materials, allowing for the in-silico screening of candidate molecules before undertaking costly and time-consuming laboratory synthesis and testing. digitellinc.com
Future Directions and Emerging Research Avenues for 3 Chlorophenyl Triethoxysilane
Novel Synthetic Strategies for Tailored Silane (B1218182) Derivatives
The future utility of (3-Chlorophenyl)triethoxysilane will be significantly enhanced by the development of novel synthetic routes to create a diverse family of tailored derivatives. The chloro- and triethoxysilyl- functionalities serve as reactive handles for extensive molecular modification.
Research is increasingly focused on leveraging the chlorine atom as a site for post-silanization modification. Advanced cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in organic synthesis, can be adapted for this purpose. These strategies would allow for the introduction of a wide array of functional groups onto the phenyl ring, transforming the basic silane into a highly specialized precursor. For instance, attaching chromophores could lead to new optical materials, while appending bioactive moieties could create targeted surfaces for biomedical applications.
Another promising avenue is the partial or selective hydrolysis and condensation of the triethoxysilane (B36694) group. Controlled sol-gel processes could yield well-defined oligomers or cyclic structures, moving beyond simple network formation. These tailored oligomers could act as precise building blocks for hierarchical materials with controlled porosity and surface area.
Table 1: Potential Cross-Coupling Reactions for Derivatization
| Coupling Reaction | Catalyst/Reagent Example | Potential Functional Group Introduced | Resulting Derivative Class |
| Suzuki Coupling | Pd(PPh₃)₄ / Boronic Acid | Alkyl, Alkenyl, Aryl | Aryl-substituted Phenylsilanes |
| Sonogashira Coupling | Pd/Cu / Terminal Alkyne | Alkynyl group | Alkynyl-functionalized Silanes |
| Buchwald-Hartwig | Pd-based catalyst / Amine | Primary/Secondary Amines | Amino-functionalized Phenylsilanes |
| Heck Coupling | Pd catalyst / Alkene | Vinyl group | Vinyl-substituted Phenylsilanes |
Integration into Advanced Functional Materials (e.g., Smart Materials)
A significant area of future research involves the integration of this compound into "smart" materials that respond to external stimuli. nih.gov These materials can change their properties, such as color, conductivity, or wettability, in response to environmental triggers like light, pH, temperature, or electric fields. nih.govnih.gov
The inherent properties of the (3-chlorophenyl) group can be exploited to create stimuli-responsive systems. For example, derivatives of this silane could be incorporated into polymer backbones or as surface modifiers to create photo-responsive or chemo-responsive materials. The polarity and electronic nature of the chlorophenyl group can influence the material's interaction with specific analytes, making it a candidate for chemical sensor development. mdpi.com Future work could focus on designing surfaces that change their hydrophobic/hydrophilic character upon thermal or chemical stimulation, with applications in microfluidics and self-cleaning coatings.
The development of multi-stimuli responsive polymers is a particularly exciting frontier. rsc.org By combining this compound-derived moieties with other responsive molecules, materials could be engineered to react to multiple triggers, enabling more complex functions for applications like advanced anti-counterfeiting technologies and intelligent displays. rsc.org
Synergistic Effects with Other Precursors in Hybrid Systems
The co-condensation of this compound with other organosilanes or metal alkoxides in sol-gel processes is a key strategy for creating advanced hybrid materials. mdpi.commdpi.com The future in this domain lies in understanding and exploiting the synergistic effects that arise from mixing different precursors at the molecular level.
When combined with precursors like Tetraethoxysilane (TEOS), this compound can modify the resulting silica (B1680970) network, imparting increased hydrophobicity and altering the mechanical and thermal properties. Research is needed to systematically map how the ratio of this compound to other precursors influences the final material's characteristics, such as pore size, surface energy, and refractive index. mdpi.com
Furthermore, synergy with functionally distinct silanes, such as (3-Aminopropyl)triethoxysilane (APTES) or (3-Glycidoxypropyl)trimethoxysilane (GPTMS), offers a pathway to multifunctional hybrids. sigmaaldrich.comresearchgate.net For example, a mixed silane system could create a surface that combines the adhesive properties of an aminosilane (B1250345) with the specific electronic characteristics of the chlorophenyl group. This could be highly valuable in creating robust interfaces in composite materials or for the selective immobilization of biomolecules on sensor surfaces.
Table 2: Examples of Synergistic Hybrid Systems
| Co-precursor | Resulting Hybrid System | Potential Synergistic Effect | Emerging Application Area |
| Tetraethoxysilane (TEOS) | Chlorophenyl-modified silica | Controlled hydrophobicity, refractive index tuning | Optical coatings, separation membranes |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino- and Chloro-functionalized silica | Dual-mode surface for hierarchical assembly | Biosensors, specialized chromatography |
| Titanium Isopropoxide | Phenyl-Silica-Titania composite | Enhanced photocatalytic activity, UV resistance | Self-cleaning surfaces, advanced composites |
| Vinyltrimethoxysilane (VTMS) | Vinyl- and Chloro-functionalized network | Polymerizable inorganic-organic hybrid | Scratch-resistant coatings, dental materials mdpi.com |
Environmental and Sustainable Aspects of Silane Chemistry
Future research must also address the environmental and sustainability aspects of using this compound. A key focus will be the development of "green" synthetic routes that minimize waste and avoid harsh reagents. This includes exploring solvent-free reaction conditions or using more environmentally benign solvents. mdpi.com
Another critical research avenue is understanding the lifecycle and environmental fate of materials derived from this silane. Studies on the biodegradability or recyclability of hybrid materials containing the chlorophenyl moiety are essential. While the silicon-oxygen backbone of polysiloxanes is generally stable, the long-term behavior of the organic substituent in various environmental conditions needs thorough investigation.
Finally, there is potential for using this compound in environmental remediation applications. Its derivatives could be used to create selective sorbents for capturing specific organic pollutants from water. The tailored surface chemistry enabled by this silane could lead to highly efficient and reusable materials for environmental cleanup.
Q & A
Q. What experimental frameworks are recommended for studying the compound’s environmental impact during large-scale synthesis?
- Methodological Answer : Implement life cycle assessment (LCA) models to track ethanol recycling efficiency and chlorine byproduct generation. Use gas chromatography-mass spectrometry (GC-MS) to monitor volatile organic compounds (VOCs) in effluent streams. Collaborate with industrial partners to pilot closed-loop systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
